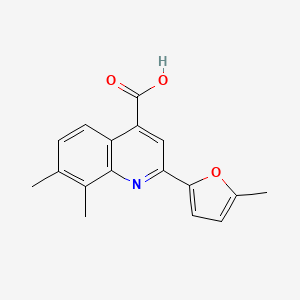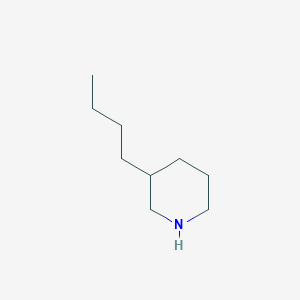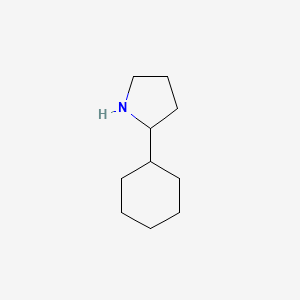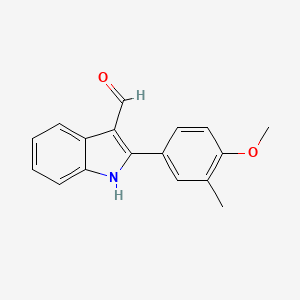![molecular formula C6H11N3 B1352360 N-甲基-N-[(1-甲基-1H-咪唑-5-基)甲基]胺 CAS No. 384821-19-6](/img/structure/B1352360.png)
N-甲基-N-[(1-甲基-1H-咪唑-5-基)甲基]胺
描述
N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the imidazole ring and another methyl group attached to the methanamine moiety. It has a molecular formula of C6H11N3 and a molecular weight of 125.17 g/mol .
科学研究应用
N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
作用机制
Target of Action
N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine, also known as N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine or N-methyl-1-(3-methylimidazol-4-yl)methanamine, is a compound that contains an imidazole ring . Imidazole derivatives are known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It’s worth noting that imidazole compounds are generally highly soluble in water and other polar solvents , which could potentially influence their action and stability in different environments.
生化分析
Biochemical Properties
N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with aliphatic amines, benzyl amines, and imidazoles . These interactions can affect the catalytic activity of enzymes and the binding affinity of proteins, thereby modulating biochemical pathways.
Cellular Effects
N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, it can alter metabolic fluxes and metabolite levels, impacting cellular energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. The compound can also influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s effects on cellular function and biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound has a half-life of approximately 0.090 days under certain conditions, indicating its rapid degradation in the presence of hydroxyl radicals . Long-term exposure to the compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in biochemical research.
Dosage Effects in Animal Models
The effects of N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Toxic or adverse effects may be observed at high doses, including alterations in gene expression and metabolic fluxes . These dosage-dependent effects are important for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation. The compound can affect metabolic fluxes and metabolite levels, influencing cellular energy production and biosynthesis
Transport and Distribution
The transport and distribution of N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine within cells and tissues are important factors that influence its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, which are important for understanding its effects on cellular function and biochemical pathways.
Subcellular Localization
N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine can be achieved through various synthetic routes. One common method involves the reaction of 1-methylimidazole with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate imidazolium ion, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods
Industrial production of N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反应分析
Types of Reactions
N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole derivatives, and various substituted imidazole compounds .
相似化合物的比较
Similar Compounds
1-Methylimidazole: A closely related compound with a similar structure but lacking the methanamine moiety.
N-Methylimidazole: Another related compound with a similar structure but differing in the position of the methyl group.
1-Methyl-5-aminomethylimidazole: A compound with a similar structure but with an additional amino group attached to the imidazole ring
Uniqueness
N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
N-methyl-1-(3-methylimidazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-7-3-6-4-8-5-9(6)2/h4-5,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCXLAHTHBVYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428170 | |
| Record name | N-Methyl-1-(1-methyl-1H-imidazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384821-19-6 | |
| Record name | N-Methyl-1-(1-methyl-1H-imidazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(1-methyl-1H-imidazol-5-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


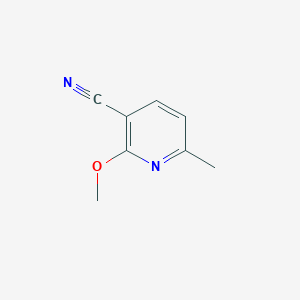

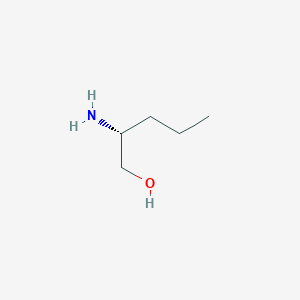

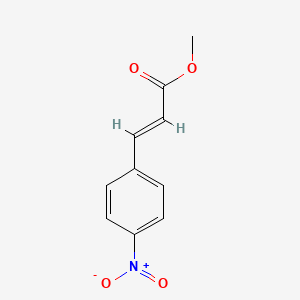
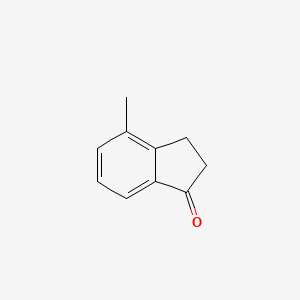
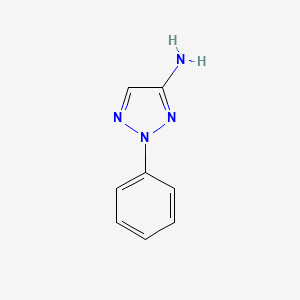
![2-[(2-Hydroxyethyl)thio]acetamide](/img/structure/B1352301.png)

